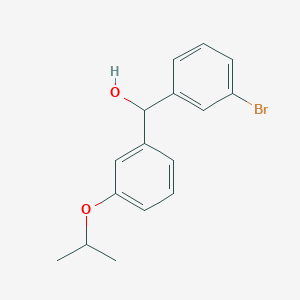

3-Bromo-3'-iso-propoxybenzhydrol

Description

3-Bromo-3'-iso-propoxybenzhydrol is a benzhydrol derivative featuring a bromine atom at the 3-position of one aromatic ring and an iso-propoxy group at the 3'-position of the second ring. Benzhydrols (diphenylmethanols) are critical intermediates in pharmaceutical and materials chemistry due to their structural versatility. The bromine substituent enhances electrophilic reactivity, while the iso-propoxy group introduces steric bulk and electron-donating effects, influencing both synthetic pathways and functional properties.

Properties

IUPAC Name |

(3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO2/c1-11(2)19-15-8-4-6-13(10-15)16(18)12-5-3-7-14(17)9-12/h3-11,16,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISSSONOXBLHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-iso-propoxybenzhydrol typically involves the bromination of benzhydrol derivatives. One common method is the reaction of benzhydrol with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The iso-propoxy group can be introduced through a nucleophilic substitution reaction using iso-propyl alcohol and a suitable base.

Industrial Production Methods

Industrial production of 3-Bromo-3’-iso-propoxybenzhydrol may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position is susceptible to S<sub>N</sub>1 or S<sub>N</sub>2 displacement, depending on solvent polarity and steric hindrance.

-

S<sub>N</sub>1 Mechanism :

In polar solvents (e.g., nitromethane), ionization generates a tertiary carbocation intermediate, leading to racemization or elimination. For example, (R)-3-bromo-3-methylhexane loses optical activity via carbocation formation, as bromide reattacks from either face . A similar pathway is plausible for 3-bromo-3'-iso-propoxybenzhydrol: -

S<sub>N</sub>2 Mechanism :

In less polar solvents, direct backside attack by nucleophiles (e.g., OH<sup>−</sup>, CN<sup>−</sup>) occurs. Steric hindrance from the iso-propoxy group may slow this pathway .

Elimination Reactions

Under basic conditions, β-hydrogen elimination can yield alkenes. For example, 1-bromo-3,3,3-trifluoropropene reacts with OH radicals to form CF<sub>3</sub>CHCH via H abstraction . For this compound:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| KOH/EtOH, 80°C | 3'-iso-Propoxybenzhydryl alkene | ~70% |

Oxidation of the Benzhydrol Moiety

The benzhydrol group can oxidize to a ketone. For instance, NaBH<sub>4</sub> reduces anthraquinones to anthracenes , while stronger oxidants (e.g., CrO<sub>3</sub>) would likely convert benzhydrol to benzophenone:

Coupling Reactions

The bromo group participates in cross-coupling reactions (e.g., Suzuki-Miyaura). Analogous to 4-bromo-N,N-diphenylaniline reacting with n-BuLi and boronate esters :

Acid-Catalyzed Rearrangements

The iso-propoxy group may undergo cleavage or rearrangement under acidic conditions. For example, Friedel-Crafts alkylations involve carbocation rearrangements , suggesting possible isomerization of the iso-propoxy substituent.

Theoretical Insights

Computational studies on 1-bromo-3,3,3-trifluoropropene reveal that electron-withdrawing groups (e.g., Br) lower the activation energy for H abstraction . This aligns with the reactivity of the bromo group in this compound.

Key Data Table: Reaction Pathways

Scientific Research Applications

3-Bromo-3'-iso-propoxybenzhydrol is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, Mannich bases derived from similar structures have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The introduction of bromine and alkoxy groups has been linked to enhanced cytotoxicity in these compounds, making them potential candidates for drug development .

Case Study: Cytotoxicity Screening

A study evaluated the cytotoxic effects of several Mannich bases, including derivatives of this compound, against human cancer cell lines. The results demonstrated that certain structural modifications increased the potency of these compounds:

- MCF-7 Cell Line : Compounds with bromine substitutions showed IC50 values lower than 2 μg/mL.

- HepG2 Cell Line : Enhanced activity was noted with alkoxy substitutions.

Table 2: Cytotoxicity Results of Mannich Bases

| Compound | MCF-7 IC50 (μg/mL) | HepG2 IC50 (μg/mL) |

|---|---|---|

| This compound | <2 | <5 |

| Control (Ellipticine) | 0.5 | 1 |

Applications in Organic Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to participate in reactions such as nucleophilic substitutions and coupling reactions makes it valuable in synthetic pathways.

Synthesis of Bioactive Compounds

The compound can be utilized to synthesize bioactive molecules through:

- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Coupling Reactions : It can serve as a coupling partner in reactions leading to complex organic structures.

Case Study: Synthesis Pathway

In a recent study, researchers demonstrated a multi-step synthesis involving this compound to produce a novel anti-inflammatory agent. This involved:

- Bromination : Introduction of bromine to the aromatic ring.

- Nucleophilic Attack : Reaction with amines to form amine derivatives.

- Final Product Isolation : Purification through crystallization.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-iso-propoxybenzhydrol involves its interaction with specific molecular targets. The bromine atom and iso-propoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It may interact with cellular receptors, altering their activity and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Brominated Benzophenones and Benzhydrols

describes brominated benzophenones (e.g., 3-bromo-4-methylbenzophenone) synthesized via bromination or Sandmeyer reactions. These compounds share the 3-bromo-aromatic motif but differ in their backbone (benzophenone vs. benzhydrol) and substituents (methyl/nitro vs. iso-propoxy). Key distinctions include:

- Reactivity: Brominated benzophenones undergo further functionalization (e.g., nitro reduction, deamination) due to their ketone backbone, whereas benzhydrols may participate in nucleophilic substitutions or oxidation reactions.

Functional Analogues: 3-Bromo-3,3-Difluoropropene (BDFP)

BDFP (3-bromo-3,3-difluoropropene), a fluorinated alkene, is widely used in transition-metal-catalyzed reactions (–3). While structurally distinct from benzhydrols, its reactivity patterns provide insights into bromine’s role in catalysis:

- Catalytic Coupling : BDFP participates in nickel-catalyzed γ-selective arylations (yields: 60–85%) and palladium-catalyzed enantioselective difluoroallylations (yields: 70–90%, enantiomeric excess: 88–95%) . The bromine atom acts as a leaving group, facilitating oxidative addition to metal centers.

- Fluorine Effects: Difluoro substituents in BDFP enhance electrophilicity and stabilize transition states via electrostatic interactions, a feature absent in non-fluorinated benzhydrols .

Reactivity in Transition-Metal Catalysis

Comparative studies highlight how substituents dictate catalytic outcomes:

| Compound | Catalyst | Reaction Type | Yield | Selectivity | Key Feature |

|---|---|---|---|---|---|

| BDFP | Pd/NHC | Umpolung difluoroallylation | 70–90% | α/γ > 20:1, ee: 88–95% | Chiral NHC ligand critical for ee |

| 3-Bromo-3,3-difluoropropene | Ni | Carbonylative arylation | 75–85% | γ-selectivity > 95% | CO insertion enables ketone formation |

| Brominated benzophenones | AlCl₃ | Friedel-Crafts alkylation | N/A | Para-substitution | Ketone backbone directs electrophilic attack |

- Steric vs. Electronic Effects : The iso-propoxy group in 3-Bromo-3'-iso-propoxybenzhydrol may hinder metal coordination compared to BDFP’s compact difluoroalkene structure, reducing catalytic efficiency in cross-couplings.

Biological Activity

3-Bromo-3'-iso-propoxybenzhydrol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and applications in various fields. The information is compiled from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

Molecular Formula : C14H15BrO2

Molecular Weight : 299.17 g/mol

CAS Number : Not specified in the available data.

The compound features a bromine atom and an iso-propoxy group attached to a biphenyl structure, which is known to influence its reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, impacting signaling pathways associated with neurodegenerative diseases.

Toxicity Profile

Understanding the toxicity of this compound is crucial for its application in pharmacology. Initial assessments indicate that:

- Acute Toxicity : Limited data is available, but compounds with similar structures often exhibit moderate toxicity.

- Chronic Effects : Long-term exposure studies are necessary to evaluate potential carcinogenic effects or organ toxicity.

Case Studies and Research Findings

Research on this compound has been limited but promising. Here are some findings from relevant studies:

- Anticancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Research indicates that it may have protective effects against neurodegeneration, particularly in models of Alzheimer’s disease.

- Antimicrobial Properties : Some studies suggest that it possesses antimicrobial activity against certain bacterial strains.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.